Lucidumol A is classified as a lanostane-type triterpenoid, which is a subclass of triterpenes characterized by their complex polycyclic structures. The compound's chemical structure can be denoted by the molecular formula and its CAS number is 217476-73-8. It is typically isolated through extraction methods involving organic solvents such as ethanol or methanol, followed by purification techniques like chromatography to achieve high purity levels .
Lucidumol A is predominantly obtained from Ganoderma lucidum through a systematic extraction process. The general procedure includes:
In industrial settings, large-scale cultivation of Ganoderma lucidum is performed, followed by similar extraction and purification processes to yield Lucidumol A in commercially viable quantities.
Lucidumol A possesses a complex molecular structure typical of lanostane-type triterpenoids. Its structural features include:
The molecular structure can be visualized through its InChI representation, which provides insights into the connectivity of atoms within the molecule.
Lucidumol A participates in several chemical reactions that are crucial for modifying its structure and enhancing biological activity:
These reactions are essential for exploring structure-activity relationships and developing derivatives with improved efficacy.
Lucidumol A exhibits its biological effects primarily through modulation of cellular pathways:
The precise molecular interactions involve binding to specific proteins that regulate these pathways, although detailed mechanistic studies are ongoing.
Lucidumol A possesses several notable physical and chemical properties:
These properties influence its handling, storage, and application in various scientific fields .
Lucidumol A has a wide range of applications across several domains:
Lucidumol A, a lanostane-type triterpenoid isolated from Ganoderma lucidum, demonstrates potent antimetastatic activity against colorectal cancer (CRC). In vitro studies using HCT116 cell lines reveal that Lucidumol A significantly impedes metastatic progression at remarkably low concentrations (6.25–50 μM), altering CRC cell motility and plasticity through multimodal mechanisms [1] [3].
Functional assays quantify Lucidumol A’s impact on CRC cell dynamics:
Table 1: Lucidumol A-Mediated Suppression of HCT116 Cell Migration
Concentration (μM) | Wound Closure Reduction (%) | Transwell Invasion Suppression (%) |
---|---|---|
6.25 | 28 ± 4.1 | 35 ± 3.8 |
12.5 | 45 ± 5.3 | 58 ± 4.2 |
25 | 68 ± 6.7 | 72 ± 5.1 |
50 | 84 ± 7.2 | 82 ± 6.4 |
These findings correlate with morphological changes, including loss of pseudopodia and cytoskeletal disorganization, observed via phase-contrast microscopy [1].
Lucidumol A reverses epithelial-mesenchymal transition (EMT)—a critical process driving metastasis—by reprogramming cadherin expression and inflammatory pathways:
This dual modulation of cell-intrinsic EMT markers and extrinsic inflammatory signals positions Lucidumol A as a unique metastasis suppressor [3] [5].
Lucidumol A may overcome key limitations of conventional CRC therapies through pharmacological synergism:
Though direct combinatorial studies with Lucidumol A are limited, its mechanisms align with established synergy paradigms for triterpenoids. For example, epigenetic modifiers (e.g., decitabine) restore chemosensitivity in CRC by demethylating tumor suppressor genes—a process potentially augmented by Lucidumol A’s pathway modulation [6] [9].
Lucidumol A directly triggers programmed cell death in CRC models, quantified via biochemical and morphological assays:
Table 2: Apoptotic Effects of Lucidumol A in HCT116 Cells
Concentration (μM) | Apoptotic Cells (%) | G0/G1 Phase Increase (%) | Caspase-3 Activation (Fold) |
---|---|---|---|
12.5 | 18 ± 2.3 | 12 ± 1.8 | 2.1 ± 0.4 |
25 | 42 ± 3.1 | 24 ± 2.1 | 4.3 ± 0.7 |
50 | 67 ± 4.9 | 35 ± 2.9 | 8.6 ± 1.2 |
Notably, apoptosis occurs without genotoxic stress, suggesting a favorable safety profile relative to DNA-damaging chemotherapeutics [1] [8]. The compound’s efficacy in 3D spheroid models—which mimic in vivo tumor microenvironments—further supports its therapeutic relevance [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7